REACTION_CXSMILES
|
[CH2:1]1N2CN3CN(C2)CN1C3.[F:11][C:12]1[C:17]([F:18])=[CH:16][CH:15]=[C:14]([F:19])[C:13]=1[OH:20].[OH2:21].OS(O)(=O)=O>C(O)(C(F)(F)F)=O>[F:18][C:17]1[C:12]([F:11])=[C:13]([OH:20])[C:14]([F:19])=[CH:15][C:16]=1[CH:1]=[O:21]
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1F)F)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
Extract with EtOAc (2×)
|
Type
|
WASH
|
Details
|
wash with 1N aq. HCl (3×) and water
|
Type
|
EXTRACTION
|
Details
|
Extract the organic with 2N aq. NaOH (2×)
|
Type
|
EXTRACTION
|
Details
|
extract with conc. HCl
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
Collect the resulting solid
|
Type
|
FILTRATION
|
Details
|
via filtration
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C(=C1F)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |